2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
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Overview
Description
2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves cyclative condensation reactions. One common method is the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This reaction is often carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-quinolizine-4-one: This compound shares a similar structure and exhibits comparable biological activities.
3-Phenyl-4H-pyrido[1,2-a]pyrimidine: Another related compound with significant biological activity.
Uniqueness
2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-ethoxy-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-10-8(7-12)11(15)14-6-4-3-5-9(14)13-10/h3-6H,2H2,1H3 |
InChI Key |
PNWHLBXXNXNLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N2C=CC=CC2=N1)C#N |
Origin of Product |
United States |
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